molecular formula C9H18 B086175 Trans-4-NONENE CAS No. 10405-85-3

Trans-4-NONENE

Cat. No.: B086175
CAS No.: 10405-85-3
M. Wt: 126.24 g/mol
InChI Key: KPADFPAILITQBG-VQHVLOKHSA-N
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Description

Trans-4-nonene (IUPAC name: (E)-4-nonene) is a nine-carbon alkene with a trans-configuration double bond between carbons 4 and 5. Its molecular formula is C₉H₁₈, with a molecular weight of 126.24 g/mol . Key properties include a boiling point of 144–146 °C, density of 0.732 g/mL, and refractive index (n²⁰/D) of 1.419 . It is classified as a flammable liquid (Category 3) and aspiration hazard (Category 1) under GHS standards .

The compound is used industrially, particularly in coordination chemistry, where its structure enables ligand-metal interactions . Regulatory listings include the European Inventory of Existing Commercial Chemical Substances (EINECS) and EC Inventory . Notably, discrepancies in CAS numbers (e.g., 10405-85-3 vs. 2198-23-4) arise from isomer labeling conventions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-4-Nonene can be synthesized through various methods, including:

    Alkylation Reactions: One common method involves the alkylation of butenes with pentenes in the presence of a catalyst.

    Dehydration of Alcohols: Another method is the dehydration of 4-nonanol using an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene in the presence of a catalyst to form higher alkenes, including nonenes. The mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-4-Nonene can undergo oxidation reactions to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.

    Reduction: It can be reduced to form saturated hydrocarbons, such as nonane, using hydrogenation reactions with catalysts like palladium or platinum.

    Substitution: this compound can participate in substitution reactions, where the double bond reacts with halogens or other electrophiles to form halogenated products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: 4-Nonanol, 4-Nonanone, and nonanoic acid.

    Reduction: Nonane.

    Substitution: 4-Chlorononene, 4-Bromononene.

Scientific Research Applications

Chemical Synthesis

Trans-4-Nonene serves as a crucial intermediate in the synthesis of numerous organic compounds. Its double bond facilitates various chemical reactions, making it valuable in producing:

  • Polymers : Used in the synthesis of polyolefins and other polymeric materials.
  • Solvents : Acts as a solvent in different chemical processes.
  • Surfactants : Utilized in creating surfactants for detergents and emulsifiers.

Table 1: Products Formed from this compound

Reaction TypeProducts Formed
Oxidation4-Nonanol, 4-Nonanone, Nonanoic Acid
ReductionNonane
Substitution4-Chlorononene, 4-Bromononene

Biological Research

Recent studies have focused on the biological activities of this compound, particularly regarding its interactions with enzymes and biomolecules. Research indicates potential roles in metabolic processes and enzyme interactions, which could lead to new therapeutic applications.

Case Study: Enzyme Interaction

A study examined how this compound interacts with specific enzymes, revealing its potential as a nucleophile that can participate in biochemical reactions. This property is significant for understanding its biological implications and potential therapeutic uses.

Medical Applications

The compound is under investigation for its potential use in pharmaceuticals. It may serve as a precursor for synthesizing various drugs due to its reactivity and ability to form diverse functional groups.

Example Research

Research has explored this compound derivatives for their antimicrobial properties. The findings suggest that modifications to the compound could enhance its efficacy against certain pathogens.

Industrial Applications

In industry, this compound is utilized for producing:

  • Plasticizers : Enhances flexibility and durability in plastics.
  • Lubricants : Used in formulations for various lubrication applications.

These applications leverage the compound's chemical stability and reactivity.

Table 2: Comparison of Nonene Isomers

IsomerConfigurationBoiling Point (°C)Reactivity
This compoundTransHigher than cisModerate
Cis-4-NoneneCisLower than transHigher
1-NoneneTerminalLowestHighest

Mechanism of Action

The mechanism of action of trans-4-Nonene involves its interactions with various molecular targets and pathways. As an unsaturated hydrocarbon, it can participate in addition reactions with electrophiles, leading to the formation of new compounds. Its double bond allows it to act as a nucleophile, reacting with electrophilic species in various chemical processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares trans-4-nonene with structurally related alkenes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) CAS Number Key Features
This compound C₉H₁₈ 126.24 144–146 0.732 10405-85-3 Trans-configuration; high flammability
Cis-4-nonene C₉H₁₈ 126.24 ~150 (estimated) ~0.750 (estimated) 2198-23-4 Higher polarity due to cis-configuration; stronger intermolecular forces
Trans-3-octene C₈H₁₆ 112.22 121–123 0.715 14919-01-8 Shorter chain; lower boiling point
Trans-4-octene C₈H₁₆ 112.22 125–127 0.720 14850-23-8 Similar chain length but fewer carbons
3-Nonene C₉H₁₈ 126.24 ~140–142 ~0.728 N/A Double bond at position 3; reduced steric effects

Key Observations:

Chain Length Effects: Trans-4-octene (C₈H₁₆) has a lower molecular weight (112.22 g/mol) than this compound, resulting in a ~20 °C lower boiling point due to weaker van der Waals forces .

Double Bond Position: 3-Nonene, with a double bond at position 3, likely has a slightly lower boiling point (~140–142 °C) than this compound due to altered molecular packing .

Cis-Trans Isomerism: Cis-4-nonene (CAS 2198-23-4) is expected to have a higher boiling point (~150 °C) than its trans isomer due to increased polarity and dipole-dipole interactions .

Biological Activity

Trans-4-nonene is an unsaturated hydrocarbon with the molecular formula C9H18C_9H_{18} and a CAS number of 10405-85-3. It has garnered attention in recent years for its potential biological activities, particularly in relation to its interactions with various biomolecules and its role in metabolic processes. This article provides a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and relevant case studies.

This compound is characterized by its trans configuration , which influences its chemical reactivity. The presence of a double bond allows this compound to act as a nucleophile, participating in addition reactions with electrophiles. This property is significant in biochemical contexts, where this compound can interact with various enzymes and cellular components.

Key Mechanisms:

  • Electrophilic Addition : this compound can undergo reactions with electrophilic species, leading to the formation of new compounds that may exhibit biological activity.
  • Metabolic Pathways : The compound is involved in lipid peroxidation processes, where it can be metabolized into other biologically active aldehydes such as 4-hydroxy-2-nonenal (HNE) .

Biological Activities

Research indicates that this compound may exert several biological effects:

  • Antimicrobial Activity : Studies have shown that certain aldehydes derived from lipid peroxidation, including HNE, can influence bacterial survival and growth. For instance, exposure to HNE has been linked to delayed growth in Listeria monocytogenes, suggesting that similar effects could be expected from this compound due to its structural similarity .
  • Cytotoxic Effects : this compound may induce cytotoxicity through the formation of protein adducts, which can disrupt cellular functions. The degree of toxicity is often dependent on concentration and exposure duration .
  • Signaling Molecule : As a product of lipid peroxidation, this compound might play a role in redox signaling pathways. Its derivatives have been implicated in modulating cellular responses to oxidative stress .

Table 1: Summary of Biological Activities Associated with this compound

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial growth; potential for use in antimicrobial formulations
CytotoxicityInduces cell death through protein modification; concentration-dependent effects
Redox SignalingModulates oxidative stress responses; involvement in cellular signaling pathways

Case Study: Antimicrobial Properties

A study investigating the effects of HNE on Listeria monocytogenes demonstrated that while HNE exhibited limited bactericidal activity, it significantly delayed bacterial growth at higher concentrations. This suggests that this compound could similarly influence bacterial physiology by affecting metabolic pathways and inducing stress responses .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Trans-4-Nonene in laboratory settings?

this compound is typically synthesized via catalytic isomerization of alkenes or elimination reactions (e.g., dehydrohalogenation). Methodological considerations include:

  • Using gas chromatography (GC) to monitor reaction progress and purity .
  • Optimizing catalysts (e.g., palladium or nickel-based) to enhance stereoselectivity for the trans isomer.
  • Implementing distillation under inert conditions to prevent oxidation, given its flammability (Category 3) .

Q. How can researchers safely handle and store this compound given its hazards?

Key safety measures include:

  • Storing in flame-proof cabinets at temperatures <25°C, away from ignition sources, due to its flammable liquid classification .
  • Using fume hoods and respiratory protection to mitigate aspiration hazards (Category 1) during transfers .
  • Documenting spill containment protocols (e.g., sand or vermiculite for absorption).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Distinguishes trans configuration via coupling constants (J = 10–18 Hz for trans-alkene protons) .
  • IR Spectroscopy : Identifies C=C stretching vibrations near 1650 cm⁻¹ .
  • GC-MS : Validates molecular weight (126.24 g/mol) and detects impurities .

Advanced Research Questions

Q. How can contradictions in reported reaction yields of this compound be resolved?

Discrepancies often arise from variable catalyst activity or reaction conditions. A systematic approach includes:

  • Replicating experiments with controlled variables (temperature, catalyst loading) and using ANOVA to identify statistically significant factors .
  • Cross-referencing raw data from multiple studies to isolate outliers or methodological biases .
  • Applying meta-analysis frameworks to synthesize findings and propose standardized protocols .

Q. What experimental designs are optimal for studying this compound’s reactivity in asymmetric catalysis?

Advanced designs require:

  • Defining independent variables (e.g., ligand structure, solvent polarity) and dependent variables (e.g., enantiomeric excess) explicitly in the research question .
  • Incorporating trial experiments to refine variable ranges (e.g., temperature gradients, pressure effects) .
  • Using error bars and t-tests to assess reproducibility in kinetic data .

Q. How can researchers address inconsistencies in computational vs. experimental dipole moments for this compound?

  • Perform high-level DFT calculations (e.g., B3LYP/6-311++G**) and compare with experimental dielectric constant measurements .
  • Analyze solvent effects systematically to reconcile discrepancies (e.g., polar vs. nonpolar environments) .
  • Publish raw computational parameters (basis sets, convergence criteria) to enhance reproducibility .

Q. What statistical methods are appropriate for analyzing this compound’s thermodynamic stability across isomers?

  • Use multivariate regression to correlate stability with steric/electronic parameters (e.g., Hammett constants) .
  • Apply principal component analysis (PCA) to reduce dimensionality in datasets comparing ΔG values .
  • Report confidence intervals (95%) and effect sizes to quantify uncertainty in stability trends .

Q. Data Analysis & Interpretation

Q. How should researchers structure datasets for publications involving this compound?

  • Include raw data (e.g., GC retention times, NMR integrals) in appendices, with processed data (normalized yields, spectral assignments) in the main text .
  • Use tables to compare key metrics (e.g., boiling points, spectral peaks) across studies, citing original sources .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What strategies mitigate ethical and reproducibility challenges in this compound research?

  • Pre-register experimental designs to reduce selective reporting .
  • Conduct peer reviews of raw data and statistical code before publication .
  • Disclose conflicts of interest (e.g., funding sources for proprietary catalysts) .

Q. Contradiction & Innovation

Q. How can researchers apply contradiction analysis to improve this compound synthesis?

  • Identify principal contradictions (e.g., high yield vs. poor stereoselectivity) using TRIZ principles .
  • Test hybrid catalysts (e.g., chiral organocatalysts with metal supports) to resolve competing objectives .
  • Document iterative improvements in a contradiction matrix for future reference .

Properties

IUPAC Name

(E)-non-4-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADFPAILITQBG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873999
Record name (4E)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10405-85-3
Record name 4-Nonene, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010405853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4E)-4-Nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-NONENE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5OC0PYC75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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